(R)-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride
Overview
Description
(R)-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2FN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Functionalization
- Context : The chemoselective functionalization of related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, has been studied.
- Application : These studies focus on the selective substitution of different groups under varying conditions, which is relevant for the functionalization of (R)-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride.
- References :
- Stroup et al., 2007, in Organic letters, discuss catalytic amination and selective substitution under different conditions (Stroup et al., 2007).
Synthesis of Antibacterial Agents
- Context : The synthesis and antibacterial activity of compounds with similar structures.
- Application : This research can provide insights into the potential antibacterial properties of this compound.
- References :
- Egawa et al., 1984, in Journal of medicinal chemistry, explore the synthesis and antibacterial activity of related pyridonecarboxylic acids (Egawa et al., 1984).
Chelating Ligands for Metals
- Context : Research on hexadentate amine phenol ligands for group 13 metals.
- Application : Insights into the binding and coordination chemistry of similar amine-based ligands.
- References :
- Liu et al., 1993, in Inorganic Chemistry, discuss the design and synthesis of these ligands (Liu et al., 1993).
Crystal Structure Analysis
- Context : Studies on the crystal structure of compounds with similar amine structures.
- Application : Understanding the molecular arrangement and interactions in the solid state of this compound.
- References :
- Ullah et al., 2021, in Acta Crystallographica Section E, analyze the hydrochloride salt of a related amine (Ullah et al., 2021).
Catalyst-Free Domino Reactions
- Context : The use of catalyst-free reactions involving related fluorinated compounds.
- Application : Potentially applicable for the synthesis or modification of this compound.
- References :
- Zhao et al., 2020, in Chinese Journal of Organic Chemistry, report on a catalyst-free reaction of N-heteroarylmethyl-N-2,2-difluoroethan-1-amine (Zhao et al., 2020).
Antibacterial and Antifungal Activity
- Context : Synthesis and activity studies of compounds with structural similarities.
- Application : Potential insights into the antibacterial and antifungal properties of this compound.
- References :
- Pejchal et al., 2015, in Medicinal Chemistry Research, explore the antibacterial and antifungal activity of similar compounds (Pejchal et al., 2015).
Properties
IUPAC Name |
(1R)-1-(6-chloro-5-fluoropyridin-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2.ClH/c1-4(10)5-2-6(9)7(8)11-3-5;/h2-4H,10H2,1H3;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPGGMGCTBEGPF-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(N=C1)Cl)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(N=C1)Cl)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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